molecular formula C17H23N7O B6448116 1-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2640953-76-8

1-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No. B6448116
CAS RN: 2640953-76-8
M. Wt: 341.4 g/mol
InChI Key: JMSNMVJAFUWIJH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a pyrimidine ring, and a piperazine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of many biologically active compounds . Piperazine is a six-membered ring containing two nitrogen atoms, and it’s often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its functional groups and the stereochemistry of its atoms. The pyrrolidine, pyrimidine, and piperazine rings would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of nitrogen in the pyrrolidine, pyrimidine, and piperazine rings could influence the compound’s solubility, acidity/basicity, and reactivity .

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry, given the presence of the pyrrolidine, pyrimidine, and piperazine rings which are common in many biologically active compounds . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties.

properties

IUPAC Name

1-methyl-3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-21-9-6-18-15(16(21)25)23-10-12-24(13-11-23)17-19-5-4-14(20-17)22-7-2-3-8-22/h4-6,9H,2-3,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSNMVJAFUWIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

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